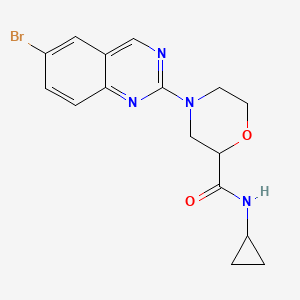![molecular formula C13H15F3N4O2 B15121791 N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B15121791.png)
N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide is a synthetic organic compound that features a morpholine ring substituted with a pyrimidine moiety. The presence of a trifluoromethyl group on the pyrimidine ring and a cyclopropyl group on the morpholine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate nitriles and amidines under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving diethanolamine and an appropriate halide.
Coupling of the Pyrimidine and Morpholine Rings: The pyrimidine and morpholine rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction using reagents like diazomethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- N-cyclopropyl-4-[6-(methyl)pyrimidin-4-yl]morpholine-2-carboxamide
- N-cyclopropyl-4-[6-(chloro)pyrimidin-4-yl]morpholine-2-carboxamide
- N-cyclopropyl-4-[6-(fluoro)pyrimidin-4-yl]morpholine-2-carboxamide
Uniqueness
N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H15F3N4O2 |
|---|---|
分子量 |
316.28 g/mol |
IUPAC 名称 |
N-cyclopropyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]morpholine-2-carboxamide |
InChI |
InChI=1S/C13H15F3N4O2/c14-13(15,16)10-5-11(18-7-17-10)20-3-4-22-9(6-20)12(21)19-8-1-2-8/h5,7-9H,1-4,6H2,(H,19,21) |
InChI 键 |
QQDPCVNBJFAOTQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=NC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-methylpropan-1-one](/img/structure/B15121712.png)

![1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15121721.png)
![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15121728.png)
![3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B15121737.png)
![N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121742.png)
![1-(2-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine](/img/structure/B15121745.png)
![N-cyclopropyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide](/img/structure/B15121761.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121766.png)
![N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121775.png)
![6-Chloro-4-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B15121776.png)
![Methyl 4-({[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}methyl)benzoate](/img/structure/B15121778.png)
![Methyl 4-{[(4,5-diphenyl-1H-imidazol-2-YL)sulfanyl]methyl}benzoate](/img/structure/B15121786.png)
![2-methyl-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B15121790.png)
